4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile
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Overview
Description
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide to yield the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Studies: The compound’s ability to interact with various enzymes makes it a valuable tool in studying enzyme mechanisms and inhibition.
Industrial Applications: Thiadiazole derivatives are often used in the development of agrochemicals and pharmaceuticals due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole-2(3H)-thiones
- N-thiomorpholines
- 2-((Chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
Uniqueness
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is unique due to its specific structure, which allows it to interact effectively with the urease enzyme. This specificity makes it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C11H10N4OS2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile |
InChI |
InChI=1S/C11H10N4OS2/c12-7-8-1-3-9(4-2-8)16-5-6-17-11-15-14-10(13)18-11/h1-4H,5-6H2,(H2,13,14) |
InChI Key |
RDVFWWGAVKUJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCSC2=NN=C(S2)N |
Origin of Product |
United States |
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